8-Isopropyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
8-Isopropyl-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, which is an organic compound that is the semi-hydrogenated derivative of quinoline . Tetrahydroquinoline is an important structural motif of various natural products and therapeutic lead compounds .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinolines, including 8-Isopropyl-1,2,3,4-tetrahydroquinoline, has been a subject of considerable research interest. Traditional approaches to the synthesis of C(1)-substituted tetrahydroquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroquinoline with various nucleophiles have been explored .Molecular Structure Analysis
The molecular structure of 8-Isopropyl-1,2,3,4-tetrahydroquinoline is similar to that of tetrahydroquinoline, with the addition of an isopropyl group at the 8th position . The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence .Scientific Research Applications
1. Biological Activities and Pharmacological Properties
8-Isopropyl-1,2,3,4-tetrahydroquinoline derivatives demonstrate a range of biological activities, including antimicrobial, anticancer, and antifungal effects. Research has particularly focused on synthesizing 8-hydroxyquinoline (8-HQ) derivatives with various pharmacological properties, including anticancer, antiviral, and antibacterial activities. The 8-HQ moiety in these compounds is identified as a potential building block for pharmacologically active scaffolds, showing significant therapeutic value in drug development against diseases like cancer (Saadeh, Sweidan, & Mubarak, 2020).
2. Application in Dopaminomimetic Properties
Tetrahydroisoquinoline derivatives, such as those related to 8-isopropyl-1,2,3,4-tetrahydroquinoline, have been studied for their dopaminomimetic properties. The presence of specific structural groups attached to the isoquinoline skeleton in position 8 is crucial for marked antidepressant action. These derivatives have been found to possess significant activity, indicating their potential use in treating conditions related to dopamine uptake (Zára-Kaczián et al., 1986).
3. Novel Synthesis Approaches
Research has also delved into innovative synthesis methods for 1,2,3,4-tetrahydroquinolines. For instance, an atom economical approach using intramolecular hydroaminomethylation of 2-isopropenylanilines, mediated by an ionic diamino rhodium catalyst, has been developed. This method is significant for its high chemo- and regioselectivity and good isolated yields (Vieira & Alper, 2007).
4. Analytical and Medical Applications
8-Hydroxyquinoline, a related compound, has been extensively used in analytical chemistry for metal ion detection and has shown potential in various medical applications, including anti-neurodegeneration, anticancer, and antimicrobial activities. Its metal chelating properties have been a focal point in these studies (Southcott & Orvig, 2021).
Safety And Hazards
Future Directions
The future directions in the research of 1,2,3,4-tetrahydroquinoline and its derivatives, including 8-Isopropyl-1,2,3,4-tetrahydroquinoline, involve the development of novel tetrahydroquinoline analogs with potent biological activity . There is also interest in the development of new and environmentally friendly methods for the synthesis of tetrahydroquinoline derivatives .
properties
IUPAC Name |
8-propan-2-yl-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9(2)11-7-3-5-10-6-4-8-13-12(10)11/h3,5,7,9,13H,4,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKGGQQHVGKUHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=C1NCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Isopropyl-1,2,3,4-tetrahydroquinoline |
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